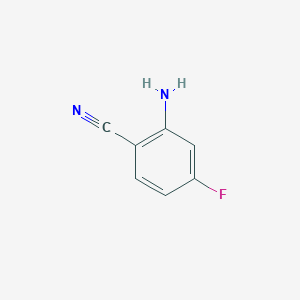

2-Amino-4-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-amino-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXKVIFVKCNVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433079 | |

| Record name | 2-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80517-22-2 | |

| Record name | 2-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-fluorobenzonitrile involves the reduction of 4-fluoro-2-nitrobenzonitrile. The process typically includes the following steps:

Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Reducing Agents: Iron powder, hydrochloric acid.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Nucleophiles: Ammonia, amines.

Major Products Formed

Substitution Products: Various substituted benzonitriles.

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Scientific Research Applications

2-Amino-4-fluorobenzonitrile is extensively used in scientific research due to its versatility:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating diseases.

Agrochemicals: The compound is used in the development of pesticides and herbicides.

Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 80517-22-2

- Molecular Formula : C₇H₅FN₂

- Molecular Weight : 136.13 g/mol

- Appearance : Light purple crystalline solid .

Physicochemical Properties :

Structural Analogs and Positional Isomers

Key Compounds :

2-Amino-5-fluorobenzonitrile (CAS 61272-77-3)

4-Amino-2-fluorobenzonitrile (CAS 53312-80-4)

2-Amino-4-nitrobenzonitrile (CAS 87376-25-8)

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 162437-93-6)

Comparative Analysis

Table 1: Physicochemical Comparison

Reactivity and Functional Group Effects :

- Fluorine vs. Nitro Groups: Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Nitro groups (-NO₂) are stronger electron-withdrawing groups, increasing reactivity in reduction reactions .

- Trifluoromethyl (-CF₃) : Imparts lipophilicity and metabolic stability, making CAS 654-70-6 valuable in drug design .

- Hydroxyl (-OH) : In CAS 162437-93-6, the hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility in aqueous systems .

Positional Isomerism :

- This compound vs. 4-Amino-2-fluorobenzonitrile: The para-fluoro substituent in the former enhances resonance stabilization, whereas the ortho-fluoro group in the latter increases steric hindrance, affecting reaction pathways .

Biological Activity

2-Amino-4-fluorobenzonitrile (AFBN) is an organic compound with the molecular formula CHFN. Its unique structure, characterized by an amino group at the second carbon and a fluorine atom at the fourth position of the benzene ring, imparts significant biological activity, making it a subject of interest in pharmaceutical and biochemical research.

The positioning of the amino and fluorine groups in AFBN allows for diverse interactions with biological molecules. The amino group can participate in hydrogen bonding, while the fluorine atom enhances the compound's lipophilicity and stability, facilitating its interaction with various molecular targets such as enzymes and receptors. This dual capability suggests potential therapeutic applications in drug design, particularly in targeting resistant strains of pathogens.

Key Mechanisms

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins, influencing enzyme activity.

- Electrostatic Interactions : The electronegative fluorine atom can engage in electrostatic interactions, enhancing binding affinity to target biomolecules.

Biological Activity

AFBN has shown promising biological activities across various studies, including:

- Antiviral Activity : Research indicates that compounds similar to AFBN exhibit antiviral properties against HIV-1, with some derivatives demonstrating low cytotoxicity and effective inhibition of viral replication. For instance, derivatives have shown EC values ranging from 3.60 to 21.5 nM against resistant strains .

- Antimicrobial Properties : AFBN has been assessed for its ability to inhibit bacterial growth. Its structural features allow it to penetrate bacterial membranes effectively, leading to significant antibacterial activity .

- Potential in Cancer Treatment : Some studies suggest that AFBN may inhibit specific pathways involved in cancer cell proliferation. By modulating enzyme activity associated with tumor growth, it holds potential as a therapeutic agent in oncology.

Case Study 1: Antiviral Efficacy

A study focused on a series of fluorinated benzonitriles, including AFBN, demonstrated that these compounds could serve as effective inhibitors of HIV-1 reverse transcriptase. The binding affinity was significantly enhanced due to the presence of the fluorine atom, which stabilized the interaction with the enzyme's active site .

Case Study 2: Antimicrobial Activity

In vitro experiments revealed that AFBN exhibited notable antimicrobial activity against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | EC (nM) | CC (μM) |

|---|---|---|---|---|

| This compound | AFBN Structure | Antiviral, Antimicrobial | 3.60 - 21.5 | 155 |

| 2-Amino-6-fluorobenzonitrile | Similar structure | Moderate antiviral activity | TBD | TBD |

| 4-Amino-2-fluorobenzonitrile | Similar structure | Lower efficacy compared to AFBN | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.